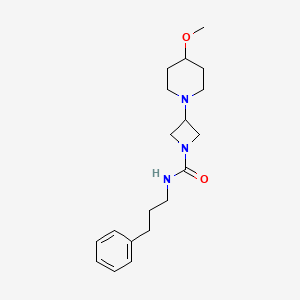

3-(4-methoxypiperidin-1-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide

Description

Properties

IUPAC Name |

3-(4-methoxypiperidin-1-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O2/c1-24-18-9-12-21(13-10-18)17-14-22(15-17)19(23)20-11-5-8-16-6-3-2-4-7-16/h2-4,6-7,17-18H,5,8-15H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVJOYRIVHYCHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CN(C2)C(=O)NCCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q. What are the recommended synthetic routes for 3-(4-methoxypiperidin-1-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including amide bond formation and piperidine-azetidine coupling. Key steps include:

- Coupling Agents : Use of carbodiimides (e.g., HBTU, EDC) to facilitate amide bond formation between the azetidine and phenylpropylamine moieties .

- Solvent Optimization : Tetrahydrofuran (THF) or dichloromethane (DCM) improves solubility during coupling reactions .

- Purification : Silica gel column chromatography is critical for isolating intermediates and final products. Gradient elution (e.g., 5–20% methanol in DCM) enhances purity .

- Yield Improvement : Prolonged reaction times (12–24 hours) and controlled temperature (0–25°C) minimize side products .

Q. How should researchers approach the structural characterization of this compound to confirm its identity and purity?

Methodological Answer: A combination of analytical techniques is required:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substitution patterns (e.g., methoxypiperidinyl vs. azetidine protons) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λmax ~255 nm) assesses purity (>95% recommended for biological assays) .

- Mass Spectrometry (HRMS) : High-resolution mass spectrometry validates molecular weight and detects isotopic patterns .

- Melting Point Analysis : Consistency in melting points across batches ensures crystallinity and stability .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in biological activity data observed across different assays for this compound?

Methodological Answer: Contradictions often arise from assay-specific variables. Mitigation strategies include:

- Standardized Assay Conditions : Uniform cell lines (e.g., HEK293 for receptor binding), pH (7.4), and incubation times (24–48 hours) reduce variability .

- Control Compounds : Use reference inhibitors/agonists (e.g., known kinase inhibitors) to calibrate assay sensitivity .

- Structure-Activity Relationship (SAR) Analysis : Systematic substitution of the methoxypiperidine or phenylpropyl groups clarifies bioactivity trends (Table 1) .

Q. Table 1: Comparative SAR of Analogous Compounds

| Substituent Modification | Biological Activity (IC50, nM) | Key Observation |

|---|---|---|

| Methoxy → Hydroxy | 120 → 450 | Reduced potency due to decreased lipophilicity |

| Phenylpropyl → Cyclohexyl | 85 → 210 | Improved selectivity for GPCR targets |

Q. How can computational modeling and reaction path search methods enhance the design of derivatives for improved pharmacological properties?

Methodological Answer:

- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts electron distribution at the methoxypiperidinyl group, guiding modifications for better receptor binding .

- Reaction Path Optimization : Tools like ICReDD’s algorithms screen solvent/reagent combinations to accelerate derivative synthesis (e.g., identifying THF over DMF for azetidine coupling) .

- Pharmacokinetic Modeling : ADMET predictors (e.g., SwissADME) forecast bioavailability, highlighting metabolic liabilities in the phenylpropyl chain .

Q. What methodologies are critical for establishing structure-activity relationships (SAR) of this compound's analogs in cancer research?

Methodological Answer:

- Analog Synthesis : Introduce substituents at the azetidine carboxamide (e.g., halogens, alkyl groups) and evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, A549) .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., PI3K kinase), prioritizing analogs with stronger hydrogen bonding to catalytic lysine residues .

- Dose-Response Profiling : Generate IC50 curves for apoptosis induction (e.g., caspase-3 activation) to rank derivative efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.